molecular formula C9H10O4S B2855583 2-Methanesulfonyl-5-methylbenzoic acid CAS No. 1310100-47-0

2-Methanesulfonyl-5-methylbenzoic acid

Cat. No.: B2855583
CAS No.: 1310100-47-0
M. Wt: 214.24
InChI Key: BUZCPQBRJOCXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methanesulfonyl-5-methylbenzoic acid is an organic compound with the molecular formula C9H10O4S. It is known for its unique chemical properties and is used in various scientific research applications. This compound is characterized by the presence of a methanesulfonyl group and a methyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-5-methylbenzoic acid typically involves the introduction of a methanesulfonyl group to a methylbenzoic acid derivative. One common method is the sulfonylation of 5-methylbenzoic acid using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methanesulfonyl-5-methylbenzoic acid is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-5-methylbenzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is valuable in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(methylsulfonyl)benzoic acid
  • Methanesulfonic acid
  • Benzoic acid derivatives

Uniqueness

2-Methanesulfonyl-5-methylbenzoic acid is unique due to the presence of both a methanesulfonyl group and a methyl group on the benzoic acid core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-methyl-2-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-6-3-4-8(14(2,12)13)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZCPQBRJOCXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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